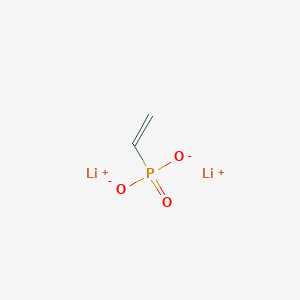
Lithium vinylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium vinylphosphonate is an organophosphorus compound that features a vinyl group attached to a phosphonate moiety, with lithium as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium vinylphosphonate can be synthesized through the reaction of vinylphosphonic acid with lithium hydroxide. The reaction typically involves the following steps:
- Dissolution of vinylphosphonic acid in an appropriate solvent such as water or ethanol.
- Addition of lithium hydroxide to the solution under controlled temperature and stirring conditions.
- Isolation of the resulting this compound by evaporation or crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient isolation and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Lithium vinylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield vinylphosphonic acid and lithium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Cross Metathesis: this compound can undergo cross metathesis reactions with other alkenes in the presence of catalysts such as Grubbs’ catalyst.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and either an acid or a base as the catalyst.
Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution product.
Cross Metathesis: Requires a suitable catalyst and often takes place under reflux conditions in an organic solvent.
Major Products:
Hydrolysis: Produces vinylphosphonic acid and lithium hydroxide.
Substitution Reactions: Yields substituted vinylphosphonates.
Cross Metathesis: Forms new alkenes with modified vinyl groups.
Scientific Research Applications
Lithium vinylphosphonate has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and supramolecular assemblies due to its ability to form stable anionic dimers.
Medicinal Chemistry: Investigated for its potential in drug delivery systems, particularly in enhancing the stability and efficacy of small interfering RNAs (siRNAs).
Biology: Studied for its role in gene silencing and as a component in therapeutic siRNA formulations.
Industry: Utilized in the production of flame retardants and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of lithium vinylphosphonate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Vinylphosphonic Acid: The parent compound of lithium vinylphosphonate, used in similar applications but lacks the lithium counterion.
Diethyl Vinylphosphonate: Another derivative of vinylphosphonic acid, used in organic synthesis and polymer chemistry.
Uniqueness: this compound is unique due to the presence of the lithium ion, which imparts distinct chemical properties and enhances its stability and reactivity in various applications.
Properties
Molecular Formula |
C2H3Li2O3P |
|---|---|
Molecular Weight |
120.0 g/mol |
IUPAC Name |
dilithium;ethenyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C2H5O3P.2Li/c1-2-6(3,4)5;;/h2H,1H2,(H2,3,4,5);;/q;2*+1/p-2 |
InChI Key |
RLWYTWUFDJTARO-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C=CP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
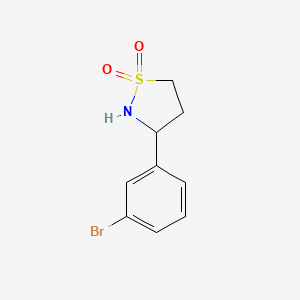
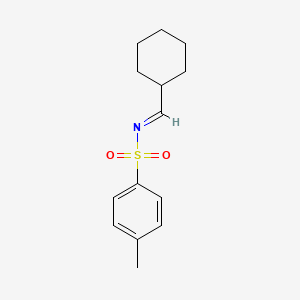


![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)

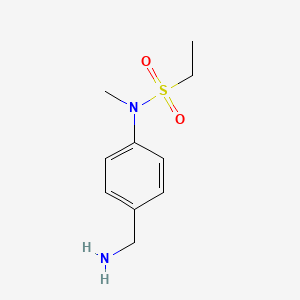

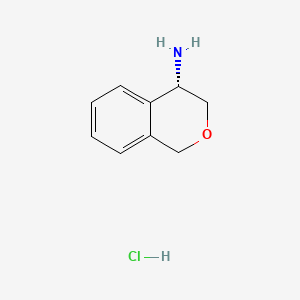
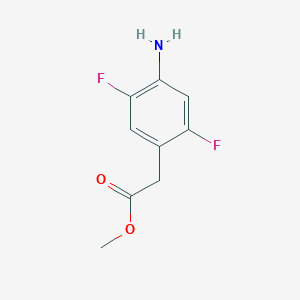

![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
